

Application Notes and Protocols: 2-Fluoro-5-phenylpyrimidine in Agrochemical Research

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Compound of Interest

Compound Name: 2-Fluoro-5-phenylpyrimidine

Cat. No.: B15381277

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of **2-Fluoro-5-phenylpyrimidine** and its derivatives in agrochemical research. This document outlines their synthesis, potential mechanisms of action as fungicides and insecticides, and detailed protocols for their evaluation.

Introduction

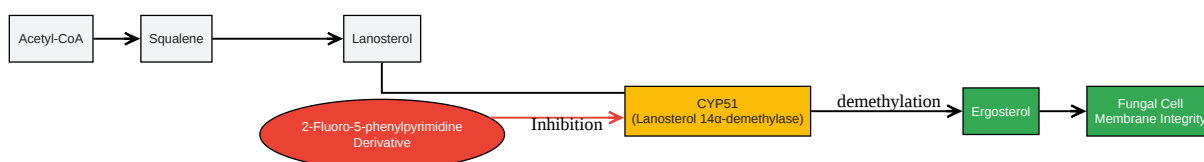
The **2-Fluoro-5-phenylpyrimidine** scaffold is a promising heterocyclic structure in the discovery of novel agrochemicals. The incorporation of a fluorine atom can significantly enhance the biological activity, metabolic stability, and physicochemical properties of molecules, making this scaffold a prime candidate for the development of new fungicides and insecticides. The urgent need for new crop protection agents arises from the increasing prevalence of resistance to existing pesticides and growing environmental concerns. Phenylpyrimidine derivatives have shown potent activity against a range of agricultural pests.

Antifungal Applications

Derivatives of **2-Fluoro-5-phenylpyrimidine** are being investigated as potent fungicides, primarily targeting the biosynthesis of essential fungal components.

Mechanism of Action: CYP51 Inhibition

A key target for many antifungal agents is the lanosterol 14 α -demethylase enzyme (CYP51), which is crucial for ergosterol biosynthesis in fungi.[1] Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[1][2] Phenylpyrimidine derivatives have been identified as effective CYP51 inhibitors.[1] The fluorine substitution in the 2-position of the pyrimidine ring can enhance the binding affinity to the active site of the CYP51 enzyme.



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Caption: Signaling pathway of CYP51 inhibition by **2-Fluoro-5-phenylpyrimidine** derivatives.

Quantitative Antifungal Activity Data

While specific EC50 values for **2-Fluoro-5-phenylpyrimidine** are not extensively published, data for analogous phenylpyrimidine and fluorinated pyrimidine derivatives demonstrate their potential antifungal efficacy against various plant pathogens.

Compound Class	Fungal Species	EC50 (µg/mL)	Reference
Phenylpyrimidine Derivatives	Candida albicans	0.25 - 1	[1]
	Candida tropicalis	0.25 - 1	
	Candida glabrata	0.25 - 1	
Fluorinated Pyrimidine Amides	Phomopsis sp.	10.5	[3]
	Botrytis cinerea	>50	
Trifluoromethyl Pyrimidine Derivatives	Botrytis cinerea	0.011 - 0.031 (µM)	[4]
	Phomopsis sp.	0.030 - 0.038 (µM)	

Experimental Protocol: In Vitro Antifungal Assay against Botrytis cinerea

This protocol is adapted from established methods for testing fungicide sensitivity in Botrytis cinerea.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Objective: To determine the half-maximal effective concentration (EC50) of **2-Fluoro-5-phenylpyrimidine** derivatives against Botrytis cinerea.

Materials:

- Botrytis cinerea culture
- Potato Dextrose Agar (PDA)
- **2-Fluoro-5-phenylpyrimidine** derivative stock solution (in DMSO)
- Sterile distilled water
- Sterile petri dishes (9 cm)

- Micropipettes and sterile tips
- Incubator (20-25°C)
- Spectrophotometer (optional, for quantitative biomass assessment)

Procedure:

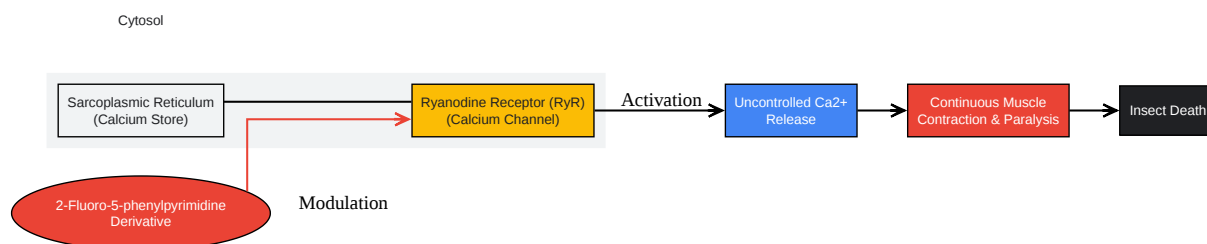
- Fungal Culture: Culture *Botrytis cinerea* on PDA plates for 7-10 days at 20-25°C to allow for sporulation.
- Spore Suspension: Harvest conidia by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile glass wool to remove mycelial fragments. Adjust the spore concentration to 2×10^5 spores/mL using a hemocytometer.
- Poisoned Agar Preparation:
 - Prepare a series of dilutions of the **2-Fluoro-5-phenylpyrimidine** derivative from the stock solution in DMSO.
 - Add an appropriate volume of each dilution to molten PDA (cooled to ~50°C) to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1% (v/v).
 - Pour the amended agar into sterile petri dishes. Prepare control plates with DMSO only.
- Inoculation: Place a 5 µL drop of the spore suspension onto the center of each agar plate.
- Incubation: Incubate the plates at 20-25°C in the dark for 3-5 days.
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
- Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Insecticidal Applications

The **2-Fluoro-5-phenylpyrimidine** scaffold also holds potential for the development of novel insecticides, particularly those targeting the insect nervous and muscular systems.

Mechanism of Action: Ryanodine Receptor Modulation

One of the key targets for modern insecticides is the ryanodine receptor (RyR), a ligand-gated calcium channel located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[8][9] Certain classes of insecticides, such as diamides, act as allosteric modulators of the RyR, causing uncontrolled release of intracellular calcium stores.[8][10][11] This leads to muscle paralysis, feeding cessation, and ultimately death of the insect. While not definitively established for **2-Fluoro-5-phenylpyrimidine** itself, related pyrimidine derivatives have been investigated for their insecticidal properties, and modulation of RyRs is a plausible mechanism of action.[12]



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Caption: Proposed mechanism of insecticidal action via Ryanodine Receptor modulation.

Quantitative Insecticidal Activity Data

Specific LD50 values for **2-Fluoro-5-phenylpyrimidine** derivatives are not readily available in public literature. However, research on related phenyl pyrimidine structures indicates their potential as insecticides.

Compound Class	Insect Species	LC50 (µg/mL)	Reference
Spiro Pyrimidine Derivatives	Culex pipiens (larvae)	12.43 - 95.18	[12]
Fluorine-Containing Compounds	Aedes aegypti	Oral LD50 (rat): 300-2000 mg/kg	[13]

Experimental Protocol: Leaf-Dip Bioassay for *Plutella xylostella* (Diamondback Moth)

This protocol is based on established methods for determining insecticide efficacy against *Plutella xylostella*.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Objective: To determine the lethal concentration (LC50) of **2-Fluoro-5-phenylpyrimidine** derivatives against *P. xylostella* larvae.

Materials:

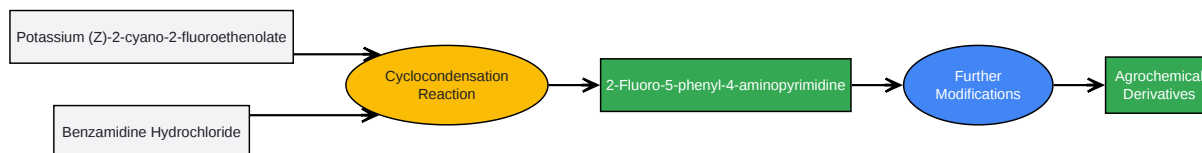
- *Plutella xylostella* second or third instar larvae
- Cabbage or rapeseed leaves
- **2-Fluoro-5-phenylpyrimidine** derivative stock solution (in acetone or a suitable solvent with a surfactant)
- Distilled water
- Surfactant (e.g., Triton X-100)
- Beakers
- Forceps
- Ventilated containers or petri dishes with filter paper
- Incubator or controlled environment chamber (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

- **Insect Rearing:** Rear *P. xylostella* on fresh cabbage or rapeseed leaves under controlled conditions.
- **Treatment Solutions:** Prepare a series of dilutions of the test compound in distilled water containing a surfactant (e.g., 0.1%). Prepare a control solution with only water and the surfactant.
- **Leaf-Dip:**
 - Excise leaf discs of a uniform size.
 - Individually dip each leaf disc into a treatment solution for 10 seconds with gentle agitation.
 - Place the treated leaves on paper towels to air dry.
- **Exposure:** Place one treated leaf disc into each ventilated container. Introduce a known number of larvae (e.g., 10) into each container. Use at least four replicates per concentration.
- **Incubation:** Maintain the containers in a controlled environment chamber for 48-72 hours.
- **Mortality Assessment:** Assess larval mortality at 24, 48, and 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
- **Analysis:** Correct for control mortality using Abbott's formula. Calculate the LC50 value by performing a probit analysis on the mortality data.

Synthesis of 2-Fluoro-5-phenylpyrimidine

The synthesis of **2-Fluoro-5-phenylpyrimidine** can be achieved through various synthetic routes. One common approach involves the cyclocondensation of a suitable precursor with an amidine. A general synthetic scheme is outlined below, based on established methods for synthesizing fluorinated pyrimidines.^[17]



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Caption: General workflow for the synthesis of **2-Fluoro-5-phenylpyrimidine** derivatives.

A plausible synthetic route starts from potassium (Z)-2-cyano-2-fluoroethenolate, which can be reacted with benzamidine hydrochloride to yield 4-amino-**2-fluoro-5-phenylpyrimidine**. This intermediate can then be further modified to produce a variety of agrochemically active derivatives.

Conclusion

The **2-Fluoro-5-phenylpyrimidine** scaffold represents a versatile and promising platform for the development of novel fungicides and insecticides. Its derivatives have the potential to address the ongoing challenges of resistance and environmental safety in modern agriculture. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this important chemical class. Further research, including quantitative structure-activity relationship (QSAR) studies and in-planta testing, is warranted to optimize the efficacy and selectivity of these compounds.

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